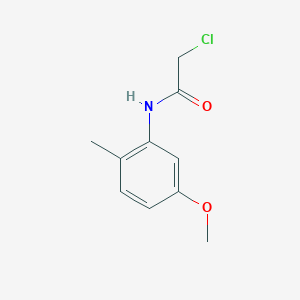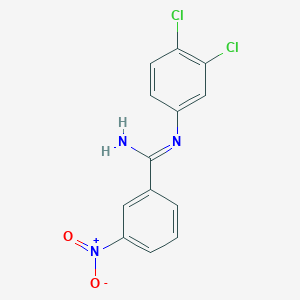![molecular formula C16H24ClN3O4 B2471814 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one CAS No. 2411287-45-9](/img/structure/B2471814.png)
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one is a chemical compound that attracts attention due to its unique structural characteristics and potential applications. It is known for the presence of multiple functional groups, including chloro, methoxy, oxadiazole, and piperidine, which contribute to its diverse chemical behavior and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one involves several key steps:
Formation of the oxadiazole ring: : Starting with appropriate carboxylic acid and hydrazine derivatives, the oxadiazole ring is formed via cyclization reactions.
Attachment of the oxan-4-yl group: : This involves nucleophilic substitution reactions, where an oxan-4-yl moiety is introduced to the oxadiazole ring.
Integration of the piperidine ring: : The piperidine ring is incorporated through amination reactions, forming a stable bond with the oxadiazole scaffold.
Final substitution to introduce the chloro and methoxy groups: : These groups are introduced through electrophilic and nucleophilic substitution reactions, ensuring the formation of the final compound.
Industrial Production Methods
Industrial production may utilize a more streamlined process with optimization for yield and purity. Key considerations include the selection of solvents, catalysts, and reaction conditions that ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form various oxidized derivatives.
Reduction: : The compound can be reduced at the oxadiazole ring or chloro group, leading to different products.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Involves reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizes nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed include oxidized methoxy derivatives, reduced oxadiazole or chloro derivatives, and substituted analogs where the chloro group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Studied for its interaction with biological molecules and potential as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets:
Binding to enzymes and receptors: : It can inhibit or activate enzyme activity, affecting biochemical pathways.
Pathway modulation: : Influences signal transduction pathways, altering cellular responses and functions.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
1-Chloro-4-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butane-1-one: : Differs by the length of the carbon chain.
2-Chloro-1-[4-hydroxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one: : Variation in the functional groups (hydroxy instead of methoxy).
2-Fluoro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one: : Different halogen substitution (fluoro instead of chloro).
Propiedades
IUPAC Name |
2-chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4/c1-11(17)14(21)20-7-5-16(22-2,6-8-20)15-18-13(19-24-15)12-3-9-23-10-4-12/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBHNYTZLAIXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C2=NC(=NO2)C3CCOCC3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
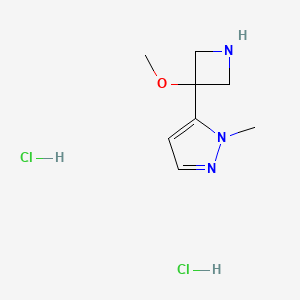
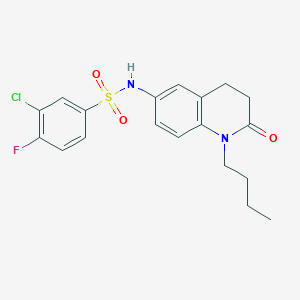
![Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2471734.png)
![2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2471735.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)
![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)
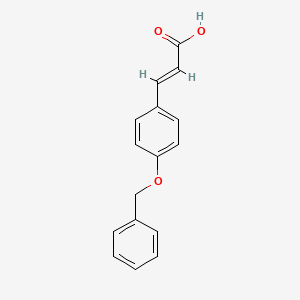
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471741.png)
![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2471743.png)
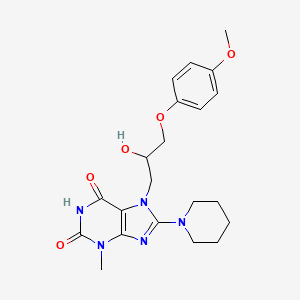
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)
![N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2471748.png)
